Euphylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

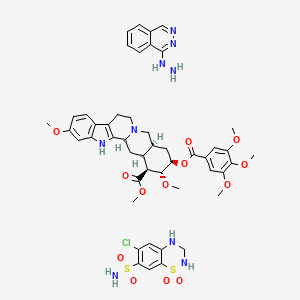

A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Acute Medication

Euphylline, in its effervescent tablet form (Euphyllin quick 200), has been studied for its pharmacokinetics in treating pulmonary obstructive lung diseases. A comparison with an oral solution (Euphyllin 200 ampoule) in healthy male volunteers showed bioequivalence in terms of absorption rate and extent, as evidenced by similar Cmax and AUC values (Keller et al., 1995).

Metabolic Effects in Hypertension

Research has explored Euphylline's effects on carbohydrate, energy, lipid, and electrolyte metabolism in blood serum and various tissues during pituitrin-induced hypertension in rabbits. The findings include a significant decrease in hypercholesterolemia and hyperlipoproteinemia, along with changes in cholesterol content and enzyme activities in aortal, liver, and heart tissues (Dunaev et al., 1983).

Brain Function and Blood Flow

In studies involving cats with experimental intracerebral hemorrhage, intracarotid infusion of Euphylline was found to normalize EEG readings, enhance local blood flow in brain hemispheres, and affect breathing patterns. This was observed 24-48 hours after treatment, but the efficacy decreased in later periods (Saratikov et al., 1980).

Effect on Radiation Injury

Euphylline has been studied for its role in mitigating radiation injury. In mice subjected to general irradiation, Euphylline administration prolonged life span and protected the kidneys from radiation injury, potentially by aiding in the excretion of toxic products of tissue disintegration (Sokolova & Gorshenina, 1961).

Neurochemical Mechanisms in Cerebrovascular Insufficiency

Euphylline has shown effectiveness in addressing cerebrovascular insufficiency by normalizing cerebral circulation and ammonia concentration in the brain, along with restoring glutamate dehydrogenase activity in acute cerebral ischemia (Mirzoyan & Bekyan, 1979).

Interaction with Antimicrobial Activity

Studies have indicated that Euphylline affects the antimicrobial activity of various antibiotics such as penicillins, cephalosporins, and aminoglycosides, although its exact impact varies with different drugs (Biktimirov & Stepaniuk, 1994).

Propiedades

Número CAS |

5768-49-0 |

|---|---|

Nombre del producto |

Euphylline |

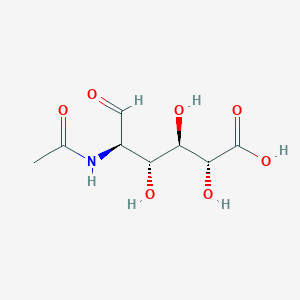

Fórmula molecular |

C9H16N6O2 |

Peso molecular |

240.26 g/mol |

Nombre IUPAC |

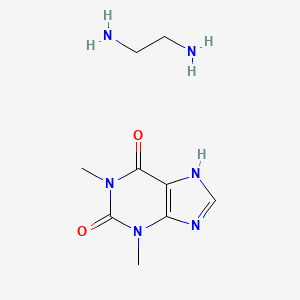

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine |

InChI |

InChI=1S/C7H8N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);1-4H2 |

Clave InChI |

LHRHXWBJUQKYEL-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |

Otros números CAS |

317-34-0 |

Sinónimos |

pulmophyllin (new) pulmophylline (new) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)

![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)